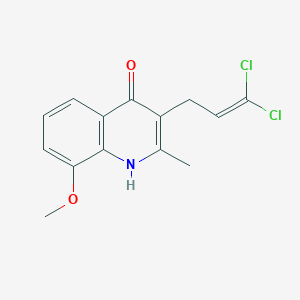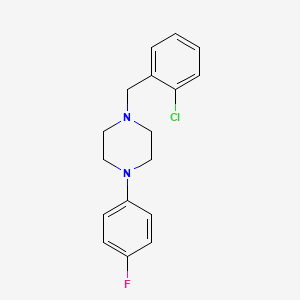
3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide
Vue d'ensemble
Description
Introduction "3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide" belongs to the benzenesulfonamide family, a group of compounds known for their diverse chemical properties and potential applications in various fields.
Molecular Structure Analysis The molecular structure of benzenesulfonamide derivatives is typically characterized by X-ray crystallography, which provides insights into their molecular and electronic structures (Główka et al., 1995).
Chemical Reactions and Properties Benzenesulfonamides participate in various chemical reactions, forming molecular crystals and being involved in hydrogen bonding. The nature of substitutions on the benzenesulfonamide ring can significantly affect their reactivity and interactions (Ellena et al., 2007).
Physical Properties Analysis The physical properties of benzenesulfonamides can be inferred from studies like FT-IR and Raman spectroscopy, which provide information about vibrational frequencies and structural parameters (Chandran et al., 2011).
Chemical Properties Analysis The chemical properties of benzenesulfonamides are influenced by their molecular structure. Features like hyper-conjugative interactions and charge delocalization can be analyzed through techniques like Natural Bond Orbital (NBO) analysis (Vaškevičienė et al., 2019).
Applications De Recherche Scientifique
Pharmacology and Therapeutic Applications
Endothelin Antagonism : 3,4-Dimethoxy-N-(3-methylbutyl)benzenesulfonamide derivatives have been studied for their potential as endothelin-A (ETA) selective antagonists. Modifications in the structure have shown improved binding and functional activity, indicating their potential in pharmacological applications, particularly in modulating the effects of endothelin, a potent vasoconstrictive peptide (Murugesan et al., 1998).
Photodynamic Therapy in Cancer : A study explored the use of a benzenesulfonamide derivative in the context of photodynamic therapy, highlighting its efficacy as a photosensitizer with high singlet oxygen quantum yield. This could be significant in developing new treatment modalities for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitors of Kynurenine 3-Hydroxylase : The compound and its analogs have shown potential as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in several neurological disorders. This could lead to new therapeutic approaches in neurology and psychiatry (Röver et al., 1997).
Chemical and Molecular Research
Molecular Recognition Processes : Studies have examined the role of benzenesulfonamides, including derivatives of 3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide, in hydrogen bonding and molecular recognition. This research is crucial for understanding interactions at a molecular level, which has implications in drug design and biochemistry (König et al., 1995).
Carbonic Anhydrase Inhibition : The compound has been studied for its potential as an inhibitor of carbonic anhydrase isoforms, indicating its relevance in biochemical research and potential therapeutic applications (Vaškevičienė et al., 2019).
Synthesis and Biochemical Evaluation : Research has been conducted on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including 3,4-dimethoxy derivatives. These studies contribute to the broader understanding of chemical synthesis and evaluation methods in medicinal chemistry (Alyar et al., 2019).
Tuberculostatic Activity : There's research on benzimidazole derivatives of the compound, assessing their tuberculostatic activity, which is significant in the context of developing new treatments for tuberculosis (Foks et al., 2006).
VEGFR-2 Inhibition for Anticancer Activity : Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, including this compound, have been explored as VEGFR-2 inhibitors. This research is pivotal in the development of new anticancer therapies (Ghorab et al., 2016).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-10(2)7-8-14-19(15,16)11-5-6-12(17-3)13(9-11)18-4/h5-6,9-10,14H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCHDIJEXHHWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5653409.png)
![1-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}ethanone](/img/structure/B5653412.png)
![2-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5653417.png)

![[(3R*,4R*)-4-[(dimethylamino)methyl]-1-(4-phenylbutanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5653427.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5653445.png)
![3-(1-isopropyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5653450.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5653457.png)


![2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5653475.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5653480.png)

![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)